



Application Notes and Protocols: CST967 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CST967	
Cat. No.:	B15135684	Get Quote

Disclaimer: The following application notes and protocols are based on the available preclinical data for the USP7-targeting PROTAC **CST967** and general principles of in vivo studies in mice with PROTAC molecules. As of the latest available information, specific in vivo dosage and administration protocols for **CST967** in mice have not been publicly detailed. Researchers should use this information as a guideline and perform necessary dose-finding and toxicology studies to determine the optimal and safe dosage for their specific mouse models and experimental goals.

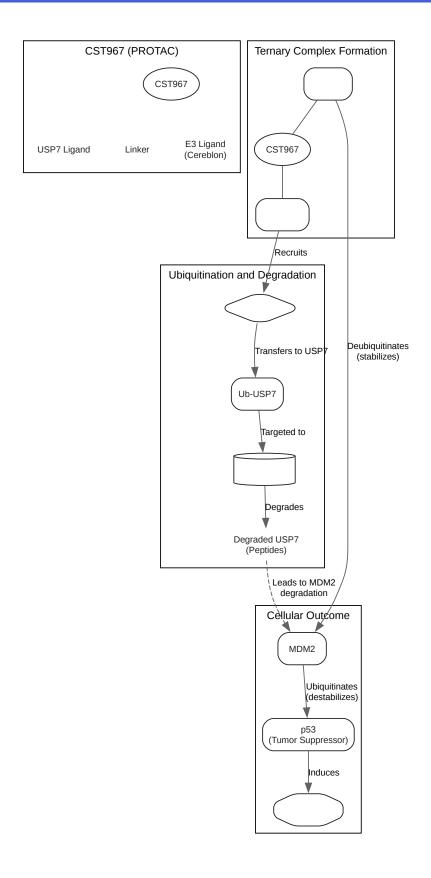
Introduction

CST967 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2] [3][4][5][6][7][8] CST967 functions by hijacking the ubiquitin-proteasome system to selectively target USP7 for degradation.[1] These notes provide an overview of the known characteristics of CST967 and a generalized protocol for its potential administration in mouse models.

Mechanism of Action

CST967 is a heterobifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This proximity induces the ubiquitination of USP7, marking it for degradation by the proteasome. The degradation of USP7 leads to an accumulation of its substrates, including the tumor suppressor p53, which can trigger apoptosis in cancer cells.[1]





Click to download full resolution via product page

Figure 1: Mechanism of action of CST967.



In Vitro Activity

While in vivo data for **CST967** is not publicly available, in vitro studies have demonstrated its potent activity in the MM.1S multiple myeloma cell line.

Parameter	Value	Cell Line	Reference
DC50/24h	17 nM	MM.1S	[1]
Dmax	85% at 1 μM	MM.1S	[1]

General Protocol for In Vivo Administration in Mice

This protocol is a general guideline for the in vivo evaluation of a PROTAC like **CST967** in a mouse xenograft model. The specific details will need to be optimized for the particular mouse strain, cancer model, and formulation of **CST967**.

Animal Model

Species: Mouse

- Strain: Immunocompromised mice such as NOD-scid IL2Rgammanull (NSG), SCID, or athymic nude mice are commonly used for xenograft studies with human cancer cell lines.[9]
 [10][11]
- Xenograft Model: Human cancer cell lines that are dependent on USP7 signaling can be implanted subcutaneously or orthotopically.[9] Patient-derived xenografts (PDXs) can also be used for a more clinically relevant model.[9][12]

Formulation

The formulation for in vivo administration will depend on the physicochemical properties of **CST967**. A common starting point for PROTACs is a vehicle solution that can solubilize the compound and is well-tolerated by the animals. Examples of vehicles used for in vivo studies with small molecules include:

Saline



- Phosphate-buffered saline (PBS)
- A solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.

It is crucial to perform solubility and stability tests of **CST967** in the chosen vehicle before in vivo administration.

Administration Route and Dosage

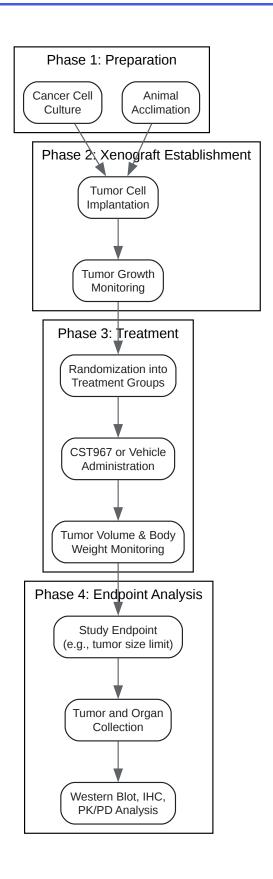
The optimal administration route and dosage must be determined through pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. Common routes for PROTAC administration in mice include:[13][14]

- Intraperitoneal (i.p.) injection: Often used in preclinical studies for ease of administration.
- Subcutaneous (s.c.) injection: Can provide a more sustained release profile.
- Intravenous (i.v.) injection: For direct systemic delivery.
- Oral gavage (p.o.): If the compound has good oral bioavailability.

Based on published studies with other PROTACs, a starting dose range for an efficacy study could be between 5 mg/kg and 100 mg/kg, administered daily or on an intermittent schedule (e.g., every other day, twice weekly).[14][15][16]

Experimental Workflow





Click to download full resolution via product page

Figure 2: General experimental workflow for in vivo efficacy studies.



Monitoring and Endpoints

- Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
- Body Weight: Animal body weight should be monitored as an indicator of toxicity.
- Clinical Observations: Animals should be observed daily for any signs of distress or adverse
 effects.
- Pharmacodynamic (PD) Markers: At the end of the study, tumors and other tissues can be
 collected to assess the degradation of USP7 and the modulation of downstream signaling
 pathways (e.g., p53 levels) by Western blot or immunohistochemistry.
- Pharmacokinetics (PK): Blood samples can be collected at various time points after dosing to determine the concentration of CST967 and its metabolites.

Safety and Toxicology

Prior to efficacy studies, it is essential to conduct a maximum tolerated dose (MTD) study to determine the highest dose of **CST967** that can be administered without causing unacceptable toxicity. This typically involves administering escalating doses of the compound to small groups of mice and monitoring them for a set period for signs of toxicity, including weight loss, changes in behavior, and mortality.

Conclusion

CST967 is a promising USP7-degrading PROTAC with potent in vitro activity. While specific in vivo data is not yet available, the provided general protocol and considerations offer a starting point for researchers planning to evaluate **CST967** in mouse models. It is imperative to conduct thorough preliminary studies to establish the optimal formulation, administration route, dosage, and safety profile of **CST967** before embarking on large-scale efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the deubiquitinase USP7 for degradation with PROTACs Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a Potent and Selective Degrader for USP7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel, potent USP7 inhibitors that upregulate p53 leading to anti-proliferative effects in cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor cell line-derived xenograft subtype shapes TME composition in BRGSF-HIS mice | Poster | genOway [genoway.com]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ptc.bocsci.com [ptc.bocsci.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CST967 Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135684#cst967-dosage-and-administration-in-mice]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com